Finasteride Carboxylic Acid Methyl Ester

UPLC Chromatographic Resolution Method Validation

Pharmaceutical QC labs face significant challenges in resolving co-eluting Finasteride impurities under standard HPLC conditions. Finasteride Carboxylic Acid Methyl Ester (Finasteride Impurity 4) directly addresses this pain point: it delivers a chromatographic resolution greater than 2.0 in validated UPLC methods, ensuring unambiguous peak identification. With a limit of quantification as low as 0.036%, this certified reference standard enables the trace-level detection mandated by USP/EP monographs. Its well-characterized acid-labile nature also makes it the definitive marker for forced degradation studies, guiding robust stability-indicating method development. Procure ≥95% purity material, available from stock, to support your ANDA submissions and QC workflows with complete analytical confidence.

Molecular Formula C24H36N2O4
Molecular Weight 416.6 g/mol
CAS No. 116285-38-2
Cat. No. B1145222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride Carboxylic Acid Methyl Ester
CAS116285-38-2
Synonyms2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester;  1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv.
Molecular FormulaC24H36N2O4
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1
InChIKeyYPBDVHRLZKLBHH-KSMLJOLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finasteride Carboxylic Acid Methyl Ester (CAS 116285-38-2): A Key Metabolite and Impurity Reference Standard for 5α-Reductase Inhibitor Research


Finasteride Carboxylic Acid Methyl Ester (CAS 116285-38-2) is a chemically defined metabolite of Finasteride, a well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia . This compound, also identified as Finasteride Impurity 4, is an organic molecule with the molecular formula C24H36N2O4 and a molecular weight of 416.55 g/mol . It serves as a critical reference standard in pharmaceutical analysis, method development, and quality control (QC) for Finasteride active pharmaceutical ingredients (APIs) and finished products .

Why Generic Finasteride Impurity Substitution Fails: Analytical and Regulatory Differentiation of Finasteride Carboxylic Acid Methyl Ester


Generic substitution of Finasteride impurities is not feasible due to distinct chromatographic behaviors, varying detection sensitivities, and specific degradation pathways unique to each related substance. Finasteride Carboxylic Acid Methyl Ester exhibits a resolution greater than 2.0 in validated UPLC methods [1] and a limit of quantification (LOQ) as low as 0.036% [1], significantly different from other impurities. Moreover, its formation as a metabolite via CYP3A4-mediated oxidation and its acid-labile nature [2] demand dedicated analytical standards and control strategies, which generic impurity surrogates cannot fulfill.

Quantitative Evidence Guide: Finasteride Carboxylic Acid Methyl Ester (Impurity 4) vs. Comparator Impurities


UPLC Resolution of Finasteride Carboxylic Acid Methyl Ester (Impurity 4) Exceeds Baseline Separation Requirement

In a validated stability-indicating UPLC method, the resolution (R) between Finasteride and its impurity 4 (identified as Finasteride Carboxylic Acid Methyl Ester) was found to be greater than 2.0, surpassing the standard baseline separation criterion of R > 1.5 [1]. This is comparable to resolutions achieved for other impurities (Imp-1, Imp-2, Imp-3) in the same system, all exceeding 2.0 [1].

UPLC Chromatographic Resolution Method Validation

Superior Detection Sensitivity for Finasteride Carboxylic Acid Methyl Ester (LOQ 0.036%) Compared to Other Finasteride Impurities

The limit of quantification (LOQ) for impurity 4 (Finasteride Carboxylic Acid Methyl Ester) is 0.036% of the analyte concentration (0.5 mg/mL) with a 1 μL injection volume [1]. This is the lowest among the four impurities studied, with Imp-1 at 0.06%, Imp-2 at 0.06%, and Imp-3 at 0.05% [1].

LOQ Trace Analysis UPLC

Acid-Catalyzed Degradation Propensity of Finasteride Carboxylic Acid Methyl Ester: A Key Distinction from Process Impurities

Forced degradation studies using HPLC-Q-TOF-MS reveal that impurity 4 (Finasteride Carboxylic Acid Methyl Ester) content increases significantly under strong acidic conditions, whereas it remains stable under light, high temperature, and alkaline stress [1]. In contrast, impurities 1, 3, 5, 7, 9, 10, 11, 12, 14, and 15 are primarily process impurities, showing no such acid-labile behavior [1].

Forced Degradation Acid Stability Impurity Profiling

USP/EP Regulatory Impurity Threshold Compliance for Finasteride Carboxylic Acid Methyl Ester as a Controlled Related Substance

The USP monograph for Finasteride specifies that any individual impurity must not exceed 0.5% of the total peak response, with total impurities limited to 1.0% [1]. Finasteride Carboxylic Acid Methyl Ester, as a known impurity (Impurity 4), must be controlled below this threshold in API batches [2]. Analytical methods capable of quantifying this impurity at levels as low as 0.036% (LOQ) [2] thus provide a safety margin exceeding 10-fold relative to the regulatory limit.

USP Monograph Impurity Limit Quality Control

Metabolic Pathway Differentiation: Finasteride Carboxylic Acid Methyl Ester as a CYP3A4 Metabolite with Altered 5α-Reductase Activity

Finasteride Carboxylic Acid Methyl Ester is a downstream metabolite of Finasteride generated via successive oxidation by cytochrome P450 (CYP3A4) . While the parent compound exhibits potent 5α-reductase inhibition (IC50 ~4.2 nM for type II) , the carboxylic acid metabolites, including this methyl ester, retain less than 20% of the parent compound's inhibitory activity [1]. This quantitative reduction in potency differentiates its pharmacological profile from the active drug substance.

Metabolism CYP3A4 5α-Reductase

Optimal Research and Industrial Use Cases for Finasteride Carboxylic Acid Methyl Ester (Impurity 4)


Pharmaceutical Impurity Reference Standard for Method Development and QC

This compound is essential as a certified reference standard for the development and validation of HPLC/UPLC methods used in Finasteride API and finished product testing [1]. Its well-characterized resolution (>2.0) and low LOQ (0.036%) make it ideal for system suitability tests and for establishing impurity profiling specifications in accordance with USP and EP monographs [REFS-1, REFS-2].

Forced Degradation Studies for Stability-Indicating Methods

Due to its acid-labile nature [1], Finasteride Carboxylic Acid Methyl Ester serves as a key marker in forced degradation studies. Its distinct behavior under acidic stress helps confirm the specificity of stability-indicating analytical methods, guiding formulation and packaging decisions to mitigate degradation during storage and transport [1].

Metabolic Pathway Research in 5α-Reductase Inhibitor Pharmacology

As a metabolite formed via CYP3A4 oxidation [1], this compound is utilized in in vitro and in vivo studies to map metabolic clearance pathways of Finasteride. Its reduced 5α-reductase inhibitory activity (<20% of parent) [2] aids in understanding the pharmacokinetic-pharmacodynamic relationship and in evaluating potential drug-drug interactions involving CYP3A4 modulators [2].

Process Chemistry Control and Impurity Fate Mapping

Although primarily a metabolite, this compound can also arise as a process impurity or degradation product [1]. Its presence in synthetic intermediates or finished APIs is monitored to ensure process consistency. Procurement of high-purity reference material (≥95%) [3] supports accurate identification and quantification in process analytical technology (PAT) and quality-by-design (QbD) initiatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Finasteride Carboxylic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.